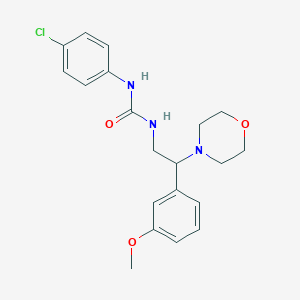

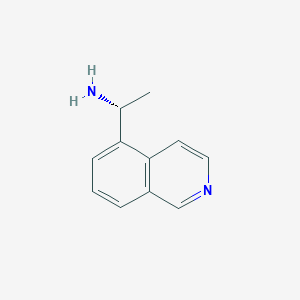

![molecular formula C16H18O2S4 B2480328 3-[(2-{[3-Oxo-3-(2-thienyl)propyl]sulfanyl}ethyl)sulfanyl]-1-(2-thienyl)-1-propanone CAS No. 882748-93-8](/img/structure/B2480328.png)

3-[(2-{[3-Oxo-3-(2-thienyl)propyl]sulfanyl}ethyl)sulfanyl]-1-(2-thienyl)-1-propanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The study and synthesis of sulfur-containing organic compounds are of significant interest due to their diverse applications in materials science, pharmaceuticals, and organic synthesis. Compounds with complex sulfur linkages, such as thioethers and thioketones, offer unique reactivity and properties that can be exploited in various chemical transformations and as intermediates in the synthesis of more complex molecules.

Synthesis Analysis

Synthesis approaches for sulfur-containing compounds often involve strategies such as thiol-ene reactions, the use of sulfur-transfer reagents, or catalytic processes to introduce or manipulate sulfur-containing functional groups. For example, the preparation of sulfuric acid esters through reactions involving silicapropylsulfanyl groups demonstrates the versatility of sulfur in synthesis (Niknam & Saberi, 2009)[https://consensus.app/papers/preparation-acid-33silicapropylsulfanylpropylester-niknam/510b0f6f84d75d2ca32304c553c12387/?utm_source=chatgpt].

Molecular Structure Analysis

The molecular structure of sulfur-containing compounds can be elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These methods provide insights into the arrangement of atoms, stereochemistry, and electronic properties of the molecules. For instance, crystal structure analysis has revealed intricate details about the arrangement of sulfur atoms within organic frameworks (Feng, 2013)[https://consensus.app/papers/synthesis-crystal-structure-feng/848378eb94195684b70f49785a67014e/?utm_source=chatgpt].

Chemical Reactions and Properties

Sulfur-containing compounds participate in a wide range of chemical reactions, including oxidation-reduction, nucleophilic substitution, and addition reactions. Their chemical properties are influenced by the nature of the sulfur functional groups, which can act as nucleophiles, electrophiles, or radicals under different conditions. For example, sulfur esters serve as catalysts in formylation and acetylation reactions, demonstrating the functional versatility of sulfur (Niknam & Saberi, 2009)[https://consensus.app/papers/preparation-acid-33silicapropylsulfanylpropylester-niknam/510b0f6f84d75d2ca32304c553c12387/?utm_source=chatgpt].

Applications De Recherche Scientifique

Catalysis in Organic Synthesis : Sulfuric acid derivatives, closely related to the queried compound, have been employed as catalysts. For example, sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester is used for formylation and acetylation of alcohols under mild conditions, offering good to excellent yields (Niknam & Saberi, 2009).

Synthesis of Thiophenes : Research on aryl 3-oxopropanedithioate and 3-amino-1-aryl-3-thioxo-1-propanones, which are structurally similar to the compound , has demonstrated their utility in constructing various substituted thiophenes. These compounds serve as intermediates for further chemical synthesis (Samuel et al., 2008).

Preparation of Novel Organic Compounds : Studies have shown the synthesis of new classes of compounds, such as 2-sulfanyl-6-(2-thienyl)pyridine-3-carbonitrile, using methods that could potentially apply to the synthesis and modification of the queried compound (Abdelriheem et al., 2015).

Material Science Applications : The synthesis and characterization of poly(thiophene sulfides), which could be related to the structural framework of the compound , have been explored for potential applications in material science, particularly in the context of conducting polymers (Chahma, 2005).

Pharmaceutical Synthesis : Certain derivatives of the compound, like ethyl 3-oxo-3-(2-thienyl) propanoate, have been used in the stereoselective bioreduction process, an essential step in the production of certain pharmaceuticals (Ren et al., 2019).

Propriétés

IUPAC Name |

3-[2-(3-oxo-3-thiophen-2-ylpropyl)sulfanylethylsulfanyl]-1-thiophen-2-ylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O2S4/c17-13(15-3-1-7-21-15)5-9-19-11-12-20-10-6-14(18)16-4-2-8-22-16/h1-4,7-8H,5-6,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHXFPTNLKHRFPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)CCSCCSCCC(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O2S4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

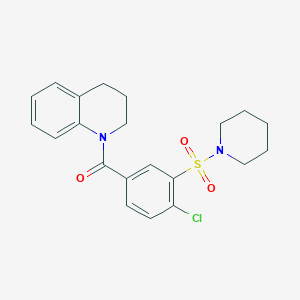

![5-methyl-4-phenyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2480250.png)

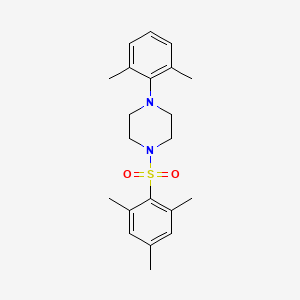

![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2480255.png)

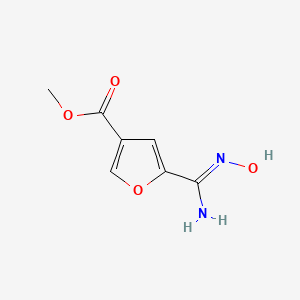

![3,4-dihydro-1H-isoquinolin-2-yl-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methanone](/img/structure/B2480258.png)

![1-(3-methoxypropyl)-N-(3-morpholinopropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2480259.png)

![1-(3-oxo-3-(spiro[chroman-2,4'-piperidin]-1'-yl)propyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2480261.png)

![8-(4-ethoxyphenyl)-N-(4-methoxyphenethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2480264.png)

![4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2480267.png)